molecular formula C16H25BO2S B6365681 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester;  98% CAS No. 2377606-82-9

4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester; 98%

Cat. No. B6365681
CAS RN: 2377606-82-9
M. Wt: 292.2 g/mol
InChI Key: HAHJLCCHKXUCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2377606-82-9 and a molecular weight of 292.25 . It is a boronic acid ester and is used in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name of this compound is 2-{4-[(isopropylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C16H25BO2S/c1-12(2)20-11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.25 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester is the transition metal catalyst used in carbon-carbon bond forming reactions, specifically in the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the compound ) transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds through the coupling of two chemically differentiated fragments .

Pharmacokinetics

It’s also worth noting that the compound is typically stored in refrigerated conditions , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, making the compound a valuable building block in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be affected by storage conditions, as it is typically stored in refrigerated conditions .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(propan-2-ylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2S/c1-12(2)20-11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHJLCCHKXUCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester

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